molecular formula C17H12ClNO4 B5562594 methyl 3-(benzoylamino)-5-chloro-1-benzofuran-2-carboxylate

methyl 3-(benzoylamino)-5-chloro-1-benzofuran-2-carboxylate

Cat. No. B5562594
M. Wt: 329.7 g/mol
InChI Key: RVWMZEJQZKQRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzoylamino)-5-chloro-1-benzofuran-2-carboxylate is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a benzofuran derivative with a carboxylate ester group, which makes it a versatile compound for various chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-(benzoylamino)-5-chloro-1-benzofuran-2-carboxylate serves as a key intermediate in the synthesis of various complex organic molecules due to its unique structural features. For instance, it is utilized in the synthesis of compounds with potential β-amyloid aggregation inhibitory activity, which is significant in Alzheimer's disease research. The synthesis involves one-pot reactions and specific acylation procedures to produce compounds with desired properties (Choi et al., 2003). Additionally, its crystalline forms, such as with N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlight the importance of intermolecular interactions like π–π interactions and hydrogen bonding in the stability and supramolecular aggregation of such compounds (Kranjc et al., 2012).

Catalytic Applications

This compound is also involved in catalytic processes, such as in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, demonstrating its versatility in facilitating complex organic transformations. This application underscores the compound's role in developing novel catalytic methods for organic synthesis, expanding the toolkit available for constructing carbon-carbon bonds efficiently (Giri et al., 2007).

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds is another significant application. For example, it is used in the preparation of methylenedioxy-bearing benzofuran-quinoline carboxylic acid derivatives, highlighting its utility in creating complex heterocyclic systems. These compounds are of interest due to their potential pharmacological activities and as building blocks in organic synthesis (Gao et al., 2011).

Conformational and Structural Studies

The compound's derivatives are also subjects of conformational and structural studies, providing insights into their chemical behavior and properties. For example, the study of chloro-dideoxy-fluoro-ribonucleosides, involving methyl 5-O-benzoyl derivatives, sheds light on the conformational aspects of such compounds and their potential applications in nucleoside analogues (Mikhailopulo et al., 2003).

properties

IUPAC Name

methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-17(21)15-14(12-9-11(18)7-8-13(12)23-15)19-16(20)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWMZEJQZKQRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.